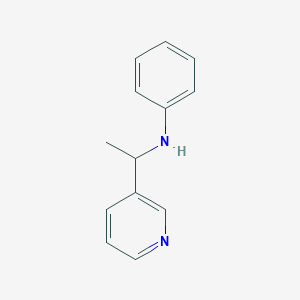

N-(1-(Pyridin-3-yl)ethyl)aniline

Description

The exact mass of the compound N-(1-(Pyridin-3-yl)ethyl)aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1-(Pyridin-3-yl)ethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(Pyridin-3-yl)ethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-pyridin-3-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOSIEUNEDTQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1-(Pyridin-3-yl)ethyl)aniline: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-(1-(Pyridin-3-yl)ethyl)aniline. As this compound is not extensively described in current literature, this document serves as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science. We present a detailed, logical framework for its synthesis via reductive amination, predict its physicochemical and spectroscopic properties based on established chemical principles, and explore its potential biological activities by drawing parallels with structurally related compounds. This guide is intended to be a self-validating resource, providing both theoretical grounding and practical, step-by-step protocols to enable further investigation of this promising molecule.

Introduction and Rationale

The pyridine nucleus is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile reactivity make it a privileged scaffold in drug design.[1] Similarly, the aniline substructure is prevalent in pharmacologically active agents. The strategic combination of these two moieties through an ethyl linker in N-(1-(Pyridin-3-yl)ethyl)aniline creates a novel structure with significant potential for engaging with biological targets.

The rationale for investigating this specific molecule stems from the established bioactivities of related N-aryl-alpha-pyridinylalkylamine derivatives, which have shown promise in areas such as antimicrobial and anticancer research.[3][4] This guide aims to bridge the information gap for N-(1-(Pyridin-3-yl)ethyl)aniline, providing the necessary technical details to stimulate and facilitate its synthesis and evaluation.

Molecular Structure and Chemical Identity

The fundamental architecture of N-(1-(Pyridin-3-yl)ethyl)aniline consists of a pyridine ring and an aniline ring linked by an ethyl bridge, with the nitrogen of the aniline forming a secondary amine with the benzylic carbon of the ethyl group.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C1 [label="C", pos="1,0.866!", fontcolor="#202124"]; C2 [label="C", pos="1.5,-0.433!", fontcolor="#202124"]; C3 [label="C", pos="0.5,-1.3!", fontcolor="#202124"]; C4 [label="C", pos="-0.5,-1.3!", fontcolor="#202124"]; C5 [label="C", pos="-1,0!", fontcolor="#202124"]; C6 [label="C", pos="-2,-0.5!", fontcolor="#202124"]; C7 [label="C", pos="-2.5,-1.5!", fontcolor="#202124"]; N2 [label="NH", pos="-3,0!", fontcolor="#202124"]; C8 [label="C", pos="-4,0.5!", fontcolor="#202124"]; C9 [label="C", pos="-5,0!", fontcolor="#202124"]; C10 [label="C", pos="-5.5,-1!", fontcolor="#202124"]; C11 [label="C", pos="-4.5,-1.5!", fontcolor="#202124"]; C12 [label="C", pos="-3.5,-1!", fontcolor="#202124"];

// Define nodes for hydrogens (optional, for clarity) H1 [label="H", pos="1.5,1.3!", fontcolor="#5F6368"]; H2 [label="H", pos="2.5,-0.433!", fontcolor="#5F6368"]; H3 [label="H", pos="0.5,-2.1!", fontcolor="#5F6368"]; H4 [label="H", pos="-1.5,-1.8!", fontcolor="#5F6368"]; H5 [label="H", pos="-1.5,0.5!", fontcolor="#5F6368"]; H6 [label="H", pos="-1.8,-2.2!", fontcolor="#5F6368"]; H7 [label="H", pos="-3.5,-2.3!", fontcolor="#5F6368"]; H8 [label="H", pos="-6.5,-1.2!", fontcolor="#5F6368"]; H9 [label="H", pos="-5.5,0.5!", fontcolor="#5F6368"]; H10 [label="H", pos="-3.8,1.3!", fontcolor="#5F6368"];

// Draw bonds edge [color="#202124"]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C6 -- N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8;

// Add hydrogens to carbons C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H5; C7 -- H6; C12 -- H7; C10 -- H8; C9 -- H9; C8 -- H10;

// Add double bonds edge [style=double]; C1 -- N1; C2 -- C3; C4 -- C5; C9 -- C10; C11 -- C12; } Caption: Chemical Structure of N-(1-(Pyridin-3-yl)ethyl)aniline.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(1-(Pyridin-3-yl)ethyl)aniline, calculated using computational models and by referencing analogous structures.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₄N₂ | --- |

| Molecular Weight | 198.27 g/mol | --- |

| IUPAC Name | N-(1-(pyridin-3-yl)ethyl)aniline | --- |

| CAS Number | Not available | --- |

| pKa (most basic) | ~5.0-5.5 | Predicted for the pyridine nitrogen |

| logP | ~2.5-3.0 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the secondary amine nitrogen |

| Rotatable Bonds | 2 | --- |

Synthesis Methodology: Reductive Amination

The most direct and efficient synthetic route to N-(1-(Pyridin-3-yl)ethyl)aniline is through the reductive amination of 3-acetylpyridine with aniline.[5][6] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[7]

Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is chosen for its mildness and high selectivity for iminium ions over ketones, which minimizes the side-reaction of reducing the starting 3-acetylpyridine to an alcohol.[8] Dichloroethane is selected as the solvent for its ability to dissolve both polar and non-polar reactants and its compatibility with the reducing agent.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (1.21 g, 10 mmol, 1.0 eq) and aniline (0.93 g, 10 mmol, 1.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq) to the reaction mixture. Note: The reaction is typically exothermic, and the addition may be done in portions if necessary to control the temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(1-(Pyridin-3-yl)ethyl)aniline.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Based on the chemical structure, the following spectroscopic data are predicted.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data are based on the analysis of similar structures, such as 3-ethylaniline.[9]

Table of Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.60-8.50 | m | 2H | Pyridine H-2, H-6 | Most downfield due to proximity to pyridine nitrogen. |

| ~7.70-7.60 | m | 1H | Pyridine H-4 | Downfield due to deshielding from the ring current. |

| ~7.30-7.20 | m | 1H | Pyridine H-5 | |

| ~7.20-7.10 | t | 2H | Aniline H-meta | |

| ~6.80-6.70 | t | 1H | Aniline H-para | |

| ~6.65-6.55 | d | 2H | Aniline H-ortho | |

| ~4.60-4.50 | q | 1H | CH-N | Quartet due to coupling with the methyl protons. |

| ~4.20 | br s | 1H | NH | Broad singlet, chemical shift may vary. |

| ~1.60-1.50 | d | 3H | CH₃ | Doublet due to coupling with the methine proton. |

Table of Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~148.0 | Pyridine C-2, C-6 | Most deshielded pyridine carbons. |

| ~147.5 | Aniline C-ipso | Carbon attached to the nitrogen. |

| ~140.0 | Pyridine C-4 | |

| ~135.0 | Pyridine C-3 | Carbon attached to the ethyl group. |

| ~129.0 | Aniline C-meta | |

| ~123.5 | Pyridine C-5 | |

| ~117.5 | Aniline C-para | |

| ~113.0 | Aniline C-ortho | |

| ~55.0 | CH-N | Methine carbon. |

| ~24.0 | CH₃ | Methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic peaks for the secondary amine and the aromatic rings.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1580, ~1490 | Strong to Medium | Aromatic C=C Bending (Pyridine and Aniline Rings) |

| ~1330-1250 | Strong | Aromatic C-N Stretch |

Predicted Mass Spectrometry (MS) Data

In electron impact (EI) mass spectrometry, the molecular ion (M⁺) is expected at m/z = 198. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the amine nitrogen.[12]

| m/z | Proposed Fragment | Notes |

| 198 | [C₁₃H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 183 | [M - CH₃]⁺ | Loss of the methyl group, a major fragment. |

| 105 | [C₇H₇N]⁺ | Fragment corresponding to the pyridin-3-ylethyl cation. |

| 93 | [C₆H₇N]⁺ | Aniline cation radical. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Potential Applications in Drug Discovery and Materials Science

While N-(1-(Pyridin-3-yl)ethyl)aniline itself has not been extensively studied, the structural motifs it contains are of significant interest in several research areas.

-

Medicinal Chemistry: Pyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][13] The introduction of the N-ethylaniline group could modulate these activities, potentially leading to new therapeutic agents. For instance, related 3-substituted pyridine derivatives have been investigated as antibacterial agents.[14]

-

Anticancer Research: Many kinase inhibitors and other anticancer agents incorporate pyridine and aniline scaffolds.[15] The specific stereochemistry and electronic properties of N-(1-(Pyridin-3-yl)ethyl)aniline may allow it to fit into the active sites of enzymes implicated in cancer progression.

-

Materials Science: The conjugated π-systems of the pyridine and aniline rings, along with the presence of nitrogen atoms that can coordinate to metals, suggest potential applications in the development of novel ligands for catalysis, organic light-emitting diodes (OLEDs), or sensors.

Conclusion and Future Directions

N-(1-(Pyridin-3-yl)ethyl)aniline represents a novel and unexplored area of chemical space. This guide provides a robust, scientifically-grounded starting point for its investigation. We have outlined a reliable synthetic protocol, predicted its key analytical characteristics, and hypothesized its potential applications. The next logical steps for researchers would be to synthesize and fully characterize this compound, followed by screening for biological activity in relevant assays, such as antimicrobial and cytotoxicity panels. Further derivatization of the aniline or pyridine rings could lead to a library of related compounds with fine-tuned properties for specific applications. The information presented herein is intended to empower researchers to unlock the potential of this intriguing molecule.

References

-

ChemHelpASAP. (2020, March 20). Reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481–16504. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864235. [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Various Authors. (n.d.). Medicinal Uses of Pyridine Derivatives. Scribd. [Link]

-

ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on.... [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. 3-ETHYLANILINE(587-02-0) 1H NMR spectrum [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of N-(1-(Pyridin-3-yl)ethyl)aniline for Research and Development

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and toxicological considerations for N-(1-(Pyridin-3-yl)ethyl)aniline. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data from analogous compounds to establish a robust framework for risk mitigation in the laboratory setting.

Preamble: Understanding the Compound

This guide extrapolates data from closely related analogs such as N-ethylaniline and 3-ethylaniline to provide a reliable set of safety recommendations. All procedures outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

The primary hazards associated with N-(1-(Pyridin-3-yl)ethyl)aniline are inferred from its structural relatives.

Anticipated Hazards:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled, similar to other aniline derivatives.[4][5]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

-

Methemoglobinemia: A significant risk associated with aniline compounds is the formation of methemoglobin, which impairs the oxygen-carrying capacity of blood.[5] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and fatigue, with a delayed onset of several hours after exposure.[5]

-

Carcinogenicity: Aniline is classified as a probable human carcinogen (Group B2) by the EPA.[1] While data for the specific target compound is unavailable, it should be handled as a potential carcinogen.

-

Flammability: Many aniline derivatives are combustible liquids.[6][7]

Exposure Routes:

-

Inhalation: Vapors or aerosols can be inhaled, leading to systemic toxicity.

-

Dermal Absorption: The compound can likely be absorbed through the skin, contributing to systemic toxicity.

-

Ingestion: Accidental ingestion would be a primary route for acute toxicity.

-

Eye Contact: Can cause severe irritation or damage.

Risk Assessment Summary Table

| Hazard Category | Anticipated Risk Level | Recommended Mitigation Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) | High | Use in a certified chemical fume hood, wear appropriate PPE (gloves, lab coat, eye protection). |

| Skin Corrosion/Irritation | Moderate to High | Avoid all skin contact; use chemically resistant gloves. |

| Serious Eye Damage/Irritation | High | Wear chemical safety goggles or a face shield. |

| Carcinogenicity | Potential | Handle as a suspect carcinogen; implement strict containment procedures. |

| Methemoglobinemia | High | Prevent all routes of exposure; be aware of delayed symptoms. |

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with N-(1-(Pyridin-3-yl)ethyl)aniline. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for comprehensive protection.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[3] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

-

Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to prevent inhalation of vapors.

Caption: Personal Protective Equipment (PPE) Workflow.

Engineering Controls

-

Chemical Fume Hood: All work with N-(1-(Pyridin-3-yl)ethyl)aniline, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[8]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.[9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

-

Ignition Sources: Avoid storage near heat, sparks, or open flames.[6]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A well-rehearsed spill response plan is essential.

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.[5][11]

-

Work from the outside of the spill inward to prevent spreading.[11]

-

Collect the contaminated absorbent material into a sealable, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the fire alarm if the substance is flammable and poses an ignition risk.

-

Close the laboratory doors to confine the vapors.

-

Contact the institution's emergency response team.

-

Do not re-enter the area until it has been cleared by safety professionals.

Caption: Chemical Spill Response Decision Tree.

Waste Disposal

All waste containing N-(1-(Pyridin-3-yl)ethyl)aniline, including contaminated absorbents, disposable PPE, and reaction byproducts, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Synthesis Protocol and Safety Considerations

While various synthetic routes to N-substituted anilines exist, a common method involves reductive amination. The synthesis of N-(1-(Pyridin-3-yl)ethyl)aniline could potentially be achieved through the reaction of 3-acetylpyridine with aniline in the presence of a reducing agent.

Illustrative Protocol: Reductive Amination

-

Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with 3-acetylpyridine and a suitable solvent (e.g., methanol or ethanol).

-

Addition: Add an equimolar amount of aniline to the solution.

-

Reduction: Slowly add a reducing agent (e.g., sodium borohydride) portion-wise to control the reaction rate and exotherm.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Quench the reaction carefully, followed by extraction and purification steps.

Causality in Experimental Choices:

-

Solvent Selection: Protic solvents like methanol or ethanol are often chosen for their ability to dissolve the reactants and facilitate the reduction.

-

Portion-wise Addition of Reducer: This is a critical safety step to manage the exothermic nature of the reduction and prevent uncontrolled reactions.

-

Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, particularly if the reagents are sensitive to air or moisture.

Material Safety Data Sheet (MSDS) Core Information

While a specific MSDS for N-(1-(Pyridin-3-yl)ethyl)aniline is not available, the following table summarizes the expected properties based on its analogs.

| Property | Anticipated Value/Information | Source (Analog) |

| Appearance | Yellow to brown oily liquid | N-Ethylaniline[8] |

| Odor | Aniline-like | N-Ethylaniline[12] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | N-Ethylaniline[12] |

| Boiling Point | > 200 °C | N-Ethylaniline (204 °C)[12] |

| Flash Point | Combustible; likely > 85 °C | 3-Ethylaniline (85 °C)[6] |

| Toxicity | Toxic by ingestion, inhalation, and skin contact. | N-Ethylaniline[5] |

| Health Hazards | Methemoglobinemia, potential carcinogen, skin/eye irritant. | Aniline, N-Ethylaniline[1][5] |

| Incompatible Materials | Strong acids, strong oxidizing agents. | 3-Ethylaniline[6] |

| Hazardous Decomposition Products | Oxides of carbon and nitrogen upon combustion. | 3-Ethylaniline[6] |

Conclusion

N-(1-(Pyridin-3-yl)ethyl)aniline is a compound that demands rigorous safety precautions due to the inherent hazards of its aniline and pyridine components. By adhering to the principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, researchers can handle this compound with a high degree of safety. This guide serves as a foundational document to be integrated into laboratory-specific safety plans.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

-

Loba Chemie. (2016). N-ETHYLANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). Retrieved from [Link]

- Google Patents. (n.d.). CN103145562B - N-ethyl aniline preparation method.

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11475, 3-Ethylaniline. Retrieved from [Link]

-

Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

-

University of Northern Iowa. (n.d.). Protocol for Chemical Spills. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103193656A - Synthesis method of N-ethylaniline.

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

FooDB. (2010). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]

-

Quora. (2020). How to create a 3-ethylaniline from a benzene ring. Retrieved from [Link]

-

ResearchGate. (2025). One pot synthesis of N-ethylaniline from nitrobenzene and ethanol. Retrieved from [Link]

-

Patsnap. (n.d.). N-ethyl aniline preparation method. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. nj.gov [nj.gov]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 12. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

A Technical Guide to N-(1-(Pyridin-3-yl)ethyl)aniline: A Privileged Scaffold for Neurodegenerative Disease Research

This document provides a comprehensive technical overview of N-(1-(Pyridin-3-yl)ethyl)aniline, a heterocyclic amine with significant, yet largely untapped, potential in the field of drug discovery. While direct research on this specific molecule is nascent, its structural architecture, combining a pyridine core with an N-arylethylamine side chain, positions it as a compelling candidate for investigation, particularly in the context of complex multifactorial disorders such as Alzheimer's disease.

This guide synthesizes information from analogous, well-studied compounds to propose a robust framework for its synthesis, characterization, and application in neurodegenerative research. We will delve into the scientific rationale behind its potential mechanisms of action and provide detailed, field-proven protocols for its evaluation.

Rationale and Strategic Overview

N-(1-(Pyridin-3-yl)ethyl)aniline belongs to the broader class of aminopyridines. This family of compounds is renowned for a wide spectrum of pharmacological activities, stemming from the pyridine ring's unique electronic properties and its capacity to engage in various non-covalent interactions with biological macromolecules.[1] Aminopyridine derivatives have been investigated for their roles as anticonvulsants, anti-inflammatory agents, and, notably, as therapeutic candidates for neurodegenerative conditions.[2][3]

The core hypothesis of this guide is that N-(1-(Pyridin-3-yl)ethyl)aniline can function as a multi-target ligand, a highly sought-after attribute for treating complex diseases like Alzheimer's. The structural components suggest potential interactions with key pathological targets:

-

Pyridine Moiety: A well-established pharmacophore in numerous FDA-approved drugs, capable of acting as a hydrogen bond acceptor and participating in π-π stacking. It is a privileged scaffold for kinase inhibitors and enzyme modulators.[4]

-

Secondary Amine Linkage: Provides a hydrogen bond donor and a basic center, crucial for interactions with acidic residues in enzyme active sites, such as the catalytic anionic site of acetylcholinesterase (AChE).

-

Aromatic Systems (Pyridine and Aniline): These lipophilic groups can facilitate passage across the blood-brain barrier and are implicated in the disruption of pathogenic protein-protein interactions, such as the aggregation of amyloid-β (Aβ) peptides.[5]

This guide will therefore focus on the potential of N-(1-(Pyridin-3-yl)ethyl)aniline as a lead compound for Alzheimer's disease research.

Synthesis and Characterization

The synthesis of N-aryl amines is a well-established field in organic chemistry. For N-(1-(Pyridin-3-yl)ethyl)aniline, the most direct and efficient pathway is a one-pot reductive amination reaction. This method offers high atom economy and generally proceeds under mild conditions, making it suitable for laboratory-scale synthesis and future library generation.

Synthetic Protocol: Reductive Amination

This protocol describes the synthesis from commercially available 3-acetylpyridine and aniline.

| Parameter | Value |

| Reaction | Reductive Amination |

| Reactants | 3-Acetylpyridine, Aniline |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Acid Catalyst | Acetic Acid (optional, but often improves imine formation) |

| Temperature | Room Temperature (20-25°C) |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-acetylpyridine (1.0 eq) and aniline (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of ketones, thus minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(1-(Pyridin-3-yl)ethyl)aniline.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ = 199.12).

-

FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch, C-N stretch, aromatic C-H bends).

Proposed Research Applications & Experimental Validation

The following section outlines key experiments to validate the hypothesized bioactivities of N-(1-(Pyridin-3-yl)ethyl)aniline in the context of Alzheimer's disease.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method to quantify AChE activity.

| Parameter | Description |

| Principle | AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB²⁻), measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction. |

| Instrumentation | 96-well plate reader (spectrophotometer) |

| Reagents | AChE enzyme (from Electrophorus electricus), ATCI, DTNB, Phosphate Buffer (pH 8.0), Test Compound, Donepezil (Positive Control) |

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of the test compound and Donepezil in DMSO. Prepare serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). Self-Validating System Note: The final DMSO concentration in all wells must be kept constant and low (<1%) to prevent enzyme inhibition by the solvent.

-

Assay Plate Setup: In a 96-well plate, add:

-

Phosphate Buffer

-

Test compound dilution (or positive control/vehicle control)

-

DTNB solution

-

AChE enzyme solution

-

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate, ATCI, to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol: Thioflavin T (ThT) Assay for Aβ₁₋₄₂ Aggregation Inhibition

This is the gold-standard fluorescence-based assay to monitor amyloid fibril formation in real-time.[6]

| Parameter | Description |

| Principle | Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of fibril formation. An inhibitor will suppress or delay this increase. |

| Instrumentation | 96-well fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm) |

| Reagents | Aβ₁₋₄₂ peptide (monomeric), Thioflavin T, HEPES Buffer (pH 7.4), Test Compound, Epigallocatechin gallate (EGCG) (Positive Control) |

Step-by-Step Methodology:

-

Aβ Preparation: Prepare monomeric Aβ₁₋₄₂ by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and re-suspending in a small volume of DMSO, followed by dilution into the assay buffer.

-

Assay Plate Setup: In a black, clear-bottom 96-well plate, add:

-

HEPES Buffer

-

Test compound dilution (or positive control/vehicle control)

-

ThT solution

-

-

Reaction Initiation: Add the prepared monomeric Aβ₁₋₄₂ solution to each well to initiate aggregation.

-

Kinetic Measurement: Place the plate in the reader, pre-set to 37°C with intermittent shaking. Measure fluorescence intensity every 10-15 minutes for 24-48 hours.

-

Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Analyze key parameters such as the lag time (t_lag) and the maximum fluorescence signal (F_max). Compare the curves of the compound-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion and Future Directions

N-(1-(Pyridin-3-yl)ethyl)aniline represents a molecule of high strategic value for medicinal chemistry and neuropharmacology. Its synthesis is straightforward, and its structural motifs are strongly associated with the modulation of targets relevant to Alzheimer's disease. The experimental framework provided in this guide offers a clear, logical, and robust path for its initial investigation.

Successful validation of these in vitro activities would warrant further studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

-

Cell-Based Assays: Investigating effects on tau phosphorylation and neuroinflammation in relevant cell models.[7]

-

Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, Excretion) properties to determine its drug-likeness.

-

In Vivo Efficacy: Testing promising candidates in transgenic animal models of Alzheimer's disease.

By leveraging established methodologies and a rational, hypothesis-driven approach, researchers can efficiently unlock the therapeutic potential of this promising chemical scaffold.

References

-

FooDB. (2010). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

Li, W., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

PubMed. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Retrieved from [Link]

-

ResearchGate. (2020). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved from [Link]

-

ResearchGate. (2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. Retrieved from [Link]

-

Thieme Gruppe. (2023). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

-

Alam, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Retrieved from [Link]

-

PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Retrieved from [Link]

-

MDPI. (2021). Synaptic Effects of Palmitoylethanolamide in Neurodegenerative Disorders. Retrieved from [Link]

-

MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN103145562B - N-ethyl aniline preparation method.

-

ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

-

ResearchGate. (2022). Pyrimidine analogues for the management of neurodegenerative diseases. Retrieved from [Link]

-

PubMed Central. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synaptic Effects of Palmitoylethanolamide in Neurodegenerative Disorders [mdpi.com]

Methodological & Application

HPLC and GC-MS analytical methods for N-(1-(Pyridin-3-yl)ethyl)aniline.

An Application Note and Protocol Guide for the Analysis of N-(1-(Pyridin-3-yl)ethyl)aniline using HPLC and GC-MS

Introduction

N-(1-(Pyridin-3-yl)ethyl)aniline is a chemical entity featuring both a pyridine ring and an aniline moiety. As a synthetic intermediate or potential impurity in pharmaceutical manufacturing, its accurate and sensitive quantification is crucial for ensuring product quality and safety. This document provides detailed analytical methodologies for the separation and identification of N-(1-(Pyridin-3-yl)ethyl)aniline utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The protocols herein are designed for researchers, analytical scientists, and quality control professionals. The methodologies are grounded in established chromatographic principles and are presented with explanations for the selection of specific parameters, ensuring both scientific robustness and practical applicability.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Method Rationale and Development Considerations

The chemical structure of N-(1-(Pyridin-3-yl)ethyl)aniline, possessing both aromatic and basic nitrogen-containing functional groups, makes it an ideal candidate for reverse-phase HPLC. A C18 stationary phase is selected for its hydrophobicity, which will provide adequate retention of the analyte. The mobile phase consists of a mixture of acetonitrile and water, with a phosphate buffer to control the pH. Maintaining a consistent pH is critical for achieving reproducible retention times and symmetrical peak shapes, as the ionization state of the pyridine and aniline groups is pH-dependent. UV detection is chosen due to the presence of chromophores (the aromatic rings) in the molecule, which should provide strong absorbance.

HPLC Instrumentation and Parameters

A summary of the HPLC instrument configuration and analytical parameters is provided in the table below.

| Parameter | Specification |

| Instrumentation | Standard HPLC system with UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH adjusted to 6.8 with 1M KOH) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

HPLC Protocol: Step-by-Step

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 6.8 using a 1M solution of potassium hydroxide. Filter through a 0.45 µm nylon filter.

-

Mobile Phase B is HPLC-grade acetonitrile.

-

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of N-(1-(Pyridin-3-yl)ethyl)aniline in a 50:50 mixture of acetonitrile and water (diluent).

-

From the stock solution, prepare a working standard of 10 µg/mL by diluting with the diluent.

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve an expected concentration of approximately 10 µg/mL.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

System Setup and Analysis:

-

Set up the HPLC system according to the parameters in the table above.

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent), followed by the standard solution, and then the sample solutions.

-

HPLC Workflow Diagram

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Method Rationale and Development Considerations

For GC-MS analysis, the volatility and thermal stability of the analyte are paramount. N-(1-(Pyridin-3-yl)ethyl)aniline has a molecular structure that suggests it is amenable to GC analysis. A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point as it provides a good balance of retention for a wide range of compounds. Electron ionization (EI) is selected as the ionization technique due to its robustness and the generation of reproducible fragmentation patterns, which are useful for library matching and structural confirmation. The temperature program is designed to ensure the analyte is eluted efficiently without degradation, providing a sharp peak.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters.

| Parameter | Specification |

| Instrumentation | Standard GC-MS system |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 400 amu |

GC-MS Protocol: Step-by-Step

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of N-(1-(Pyridin-3-yl)ethyl)aniline in a suitable solvent such as dichloromethane or ethyl acetate.

-

Prepare a working standard of 20 µg/mL by diluting the stock solution with the same solvent.

-

-

Sample Preparation:

-

Dissolve or dilute the sample in the chosen solvent to achieve an estimated analyte concentration of around 20 µg/mL.

-

If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

-

Transfer the final solution to a GC vial.

-

-

System Setup and Analysis:

-

Set up the GC-MS system with the parameters listed in the table.

-

Perform a solvent blank injection to ensure system cleanliness.

-

Inject the standard solution to determine the retention time and mass spectrum of the analyte.

-

Inject the sample solutions for analysis.

-

GC-MS Workflow Diagram

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Part 3: Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of these analytical methods, a validation process should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1) "Validation of Analytical Procedures". Key validation parameters to be assessed include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the lack of interfering peaks at the retention time of the analyte in blank and placebo samples.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

-

McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

Application Note & Protocol: Synthesis and Antimicrobial Screening of N-(1-(Pyridin-3-yl)ethyl)aniline Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Pyridine-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The N-(1-(pyridin-3-yl)ethyl)aniline scaffold, in particular, combines the pharmacologically significant pyridine ring with a versatile aniline moiety, offering a framework for the generation of diverse derivatives with potential as novel antimicrobial agents.

This application note provides a comprehensive guide for the synthesis of a library of N-(1-(pyridin-3-yl)ethyl)aniline derivatives through a robust and efficient reductive amination protocol. Furthermore, it outlines a detailed methodology for the in vitro screening of these synthesized compounds against a panel of clinically relevant bacterial and fungal pathogens to determine their minimum inhibitory concentrations (MIC). This integrated approach of synthesis and screening is designed to accelerate the identification of lead compounds for further drug development.

Chemical Synthesis: A Reductive Amination Approach

The synthesis of N-(1-(pyridin-3-yl)ethyl)aniline derivatives is efficiently achieved via a one-pot reductive amination reaction between 3-acetylpyridine and various substituted anilines. This method is advantageous due to its operational simplicity, generally high yields, and the commercial availability of the starting materials.[2][3][4] The reaction proceeds through the in situ formation of an imine intermediate, which is subsequently reduced to the target secondary amine using a mild reducing agent such as sodium borohydride.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of N-(1-(pyridin-3-yl)ethyl)aniline derivatives.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of N-(1-(pyridin-3-yl)ethyl)aniline. The procedure can be adapted for various substituted anilines.

Materials and Reagents:

-

3-Acetylpyridine

-

Aniline (or substituted aniline)

-

Methanol (anhydrous)

-

Glacial Acetic Acid

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylpyridine (1.0 eq.) and the desired aniline (1.0 eq.) in anhydrous methanol.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the crude product.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(pyridin-3-yl)ethyl)aniline derivative.

Characterization of Synthesized Compounds

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectra of the products are expected to show the disappearance of the C=O stretching vibration from the 3-acetylpyridine starting material (around 1680-1700 cm⁻¹) and the appearance of a characteristic N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹).[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for structural confirmation. The spectrum of N-pyridin-3-yl-benzenesulfonamide, a related compound, shows characteristic signals for the pyridine and benzene rings. For the target compounds, one would expect to see a quartet for the methine proton (CH) coupled to the methyl group and the N-H proton, and a doublet for the methyl group (CH₃).[8][9][10][11]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds, further confirming their identity.

| Derivative | Substituent (R) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |

| 1a | H | 85 | 8.52 (d, 1H), 8.45 (dd, 1H), 7.68 (dt, 1H), 7.25 (dd, 1H), 7.18 (t, 2H), 6.70 (t, 1H), 6.55 (d, 2H), 4.60 (q, 1H), 4.20 (br s, 1H), 1.55 (d, 3H) | 3410 (N-H), 3050 (Ar C-H), 2970 (C-H), 1600, 1495 (C=C) |

| 1b | 4-Cl | 82 | 8.53 (d, 1H), 8.46 (dd, 1H), 7.65 (dt, 1H), 7.26 (dd, 1H), 7.10 (d, 2H), 6.48 (d, 2H), 4.55 (q, 1H), 4.25 (br s, 1H), 1.53 (d, 3H) | 3415 (N-H), 3055 (Ar C-H), 2975 (C-H), 1595, 1490 (C=C), 1090 (C-Cl) |

| 1c | 4-OCH₃ | 88 | 8.50 (d, 1H), 8.43 (dd, 1H), 7.67 (dt, 1H), 7.24 (dd, 1H), 6.75 (d, 2H), 6.50 (d, 2H), 4.50 (q, 1H), 4.15 (br s, 1H), 3.75 (s, 3H), 1.52 (d, 3H) | 3405 (N-H), 3045 (Ar C-H), 2965 (C-H), 1610, 1510 (C=C), 1240 (C-O) |

Note: The provided NMR and FTIR data are hypothetical and representative for the class of compounds.

Antimicrobial Screening: Determining Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity of the synthesized N-(1-(pyridin-3-yl)ethyl)aniline derivatives is determined using the broth microdilution method. This method allows for the quantitative assessment of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

Diagram of the Antimicrobial Screening Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Antimicrobial Screening Protocol

Materials and Reagents:

-

Synthesized N-(1-(pyridin-3-yl)ethyl)aniline derivatives

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt (for viability indication)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard antimicrobial agents in DMSO at a concentration of 10 mg/mL.

-

Preparation of Inoculum: Grow the microbial strains in their respective media overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC can be determined visually or by adding a viability indicator like resazurin. A color change from blue to pink indicates microbial growth.

Expected Antimicrobial Activity

Based on existing literature for similar pyridine-containing compounds, it is anticipated that some of the synthesized N-(1-(pyridin-3-yl)ethyl)aniline derivatives will exhibit significant antimicrobial activity.[1][8][12] Derivatives with electron-withdrawing or lipophilic substituents on the aniline ring may show enhanced activity.

| Compound | MIC (µg/mL) | |||

| S. aureus | E. coli | P. aeruginosa | C. albicans | |

| 1a | 64 | >128 | >128 | 128 |

| 1b | 16 | 32 | 64 | 32 |

| 1c | 32 | 64 | >128 | 64 |

| Ciprofloxacin | 1 | 0.5 | 1 | - |

| Fluconazole | - | - | - | 8 |

Note: The provided MIC values are hypothetical and serve as an example of expected results. Actual values will vary depending on the specific compounds and microbial strains tested.

Conclusion

This application note provides a robust and detailed framework for the synthesis and antimicrobial evaluation of novel N-(1-(pyridin-3-yl)ethyl)aniline derivatives. The described protocols are designed to be readily implemented in a standard medicinal chemistry or microbiology laboratory. The systematic approach of synthesizing a library of analogues and screening them for antimicrobial activity will facilitate the identification of promising new drug candidates in the ongoing fight against antimicrobial resistance. Further studies, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC) and mechanism of action studies, will be necessary for the most potent compounds identified.

References

-

Al-Omair, M. A., & El-Emam, A. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4877. [Link]

-

Aliyu, A., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 46(4). [Link]

-

Mahyavanshi, J. B., Parmar, K. A., & Mahato, A. K. (2014). Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-[1][8][12]triazole-3ylSulfanyl]-N-aryl-acetamide. Indian Journal of Applied Research, 4(6), 1-3. [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, e2200399. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Organic Chemistry International, 2013, 789569. [Link]

-

Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1345-1353. [Link]

-

ResearchGate. (n.d.). FTIR of SB-1(b) poly(N-ethylaniline). (a) FTIR spectra of PNETA = TA. Retrieved from [Link]

-

Pawar, S. S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100745. [Link]

-

El-Faham, A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192. [Link]

-

Perin, N., et al. (2020). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C or 80 °C, 3 or 6 h and then MeOH, rT, 30 min). ChemistryOpen, 9(11), 1108-1115. [Link]

-

ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Organic Chemistry: An Indian Journal, 7(2), 116-118. [Link]

-

Khalid, M., & Mohammad, F. (2012). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 5(3), 331-337. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gao, Y., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 16(28), 5146-5150. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi... Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ias.ac.in [ias.ac.in]

- 4. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-ETHYLANILINE(587-02-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]

- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-(1-(Pyridin-3-yl)ethyl)aniline - A Versatile Scaffold for Kinase Inhibitor Discovery

Abstract

The pyridine and aniline moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly within the domain of protein kinase inhibitors. This application note details the synthesis, characterization, and utility of N-(1-(Pyridin-3-yl)ethyl)aniline, a versatile secondary amine building block. We provide a robust, step-by-step protocol for its synthesis via reductive amination. Furthermore, we demonstrate its application as a key intermediate in the synthesis of a novel, pyrimidine-based potential kinase inhibitor, highlighting its value for generating libraries of drug-like molecules for screening and lead optimization campaigns. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of the Pyridinylethylamine Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent.[1][2] The pyridine ring, a bioisostere of benzene, offers a distinct advantage: the nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which often improves aqueous solubility and allows for specific interactions with biological targets.[1] Consequently, pyridine scaffolds are integral to a wide array of approved drugs, including the anti-cancer agent Imatinib and the HIV protease inhibitor Atazanavir.[3]

Aniline derivatives are also fundamental building blocks in drug discovery.[4] The aniline nitrogen serves as a key nucleophile and a hydrogen bond donor, and the aromatic ring provides a platform for substitution to modulate potency, selectivity, and pharmacokinetic properties. The combination of these two key pharmacophores in a single, non-planar structure, as seen in N-(1-(Pyridin-3-yl)ethyl)aniline, creates a chiral scaffold with defined three-dimensional vectors. This pre-disposes it for high-affinity binding in structured pockets, such as the ATP-binding site of protein kinases. Many potent kinase inhibitors, for instance, utilize N-substituted pyridine or pyrimidine amines to establish crucial hydrogen bonds with the hinge region of the kinase domain.[5][6]

This guide provides researchers with the necessary protocols to synthesize N-(1-(Pyridin-3-yl)ethyl)aniline and leverage it in a subsequent coupling reaction to build more complex, biologically relevant molecules.

Synthesis and Characterization of N-(1-(Pyridin-3-yl)ethyl)aniline

The most direct and efficient method for synthesizing the target secondary amine is the reductive amination between a ketone (3-acetylpyridine) and a primary amine (aniline).

Causality of Method Selection: Reductive amination is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting materials. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. Unlike stronger reducing agents like sodium borohydride, STAB is milder, selective for the protonated imine intermediate over the ketone, and tolerant of the slightly acidic conditions required for imine formation, thereby minimizing side reactions and simplifying the work-up.

Protocol 2.1: Synthesis via Reductive Amination

Reaction Scheme: 3-Acetylpyridine + Aniline → [Imine Intermediate] --(Na(OAc)₃BH)--> N-(1-(Pyridin-3-yl)ethyl)aniline

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (5.0 g, 41.3 mmol, 1.0 equiv) and aniline (3.84 g, 41.3 mmol, 1.0 equiv).

-

Solvent Addition: Add 1,2-dichloroethane (DCE, 80 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Initiating Imine Formation: Add glacial acetic acid (2.36 mL, 41.3 mmol, 1.0 equiv) dropwise. The acid catalyzes the formation of the iminium ion intermediate, which is critical for the subsequent reduction.

-

Reduction Step: To the stirring solution, add sodium triacetoxyborohydride (STAB, 13.1 g, 61.9 mmol, 1.5 equiv) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase until the starting materials are consumed.

-

Work-up and Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to quench the remaining reducing agent and neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent in vacuo.

-

Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the product as a pale yellow oil.

Physicochemical & Spectroscopic Data

The following table summarizes the expected properties of the synthesized compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₄N₂ | - |

| Molecular Weight | 198.26 g/mol | Calculated |

| Appearance | Pale yellow oil | Expected |

| logP | 2.5 (approx.) | Calculated |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, 1H), 8.45 (dd, 1H), 7.60 (dt, 1H), 7.25 (dd, 1H), 7.10 (t, 2H), 6.65 (t, 1H), 6.55 (d, 2H), 4.60 (q, 1H), 4.20 (br s, 1H, NH), 1.55 (d, 3H) | Hypothetical, based on structure |

| ¹³C NMR (101 MHz, CDCl₃) | δ 148.8, 148.2, 147.5, 140.1, 134.5, 129.3, 123.6, 117.5, 113.8, 52.5, 22.8 | Hypothetical, based on structure |

| Mass Spec (ESI+) | m/z = 199.12 [M+H]⁺ | Expected |

Application: Building Block for a Pyrimidine-Based Kinase Inhibitor

To demonstrate its utility, N-(1-(Pyridin-3-yl)ethyl)aniline can be used in a nucleophilic aromatic substitution (SNAᵣ) reaction with an activated pyrimidine core, a common strategy for synthesizing kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for a potential kinase inhibitor.

Protocol 3.1: Synthesis of N-(1-(Pyridin-3-yl)ethyl)-2-chloropyrimidin-4-amine

Reaction Rationale: The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom makes the C4 position of 2,4-dichloropyrimidine highly electrophilic and susceptible to nucleophilic attack by the secondary amine of our building block. The reaction is typically performed at elevated temperatures with a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Reagent Setup: In a sealed vial, combine N-(1-(Pyridin-3-yl)ethyl)aniline (1.0 g, 5.04 mmol, 1.0 equiv), 2,4-dichloropyrimidine (0.75 g, 5.04 mmol, 1.0 equiv), and n-butanol (10 mL).

-

Base Addition: Add DIPEA (1.3 mL, 7.56 mmol, 1.5 equiv) to the mixture.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 hours. The elevated temperature is necessary to overcome the activation energy for the SNAᵣ reaction.

-

Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the formation of the desired product and consumption of starting material.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove excess DIPEA, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient of 30% to 70% ethyl acetate in hexanes) to yield the final compound.

Discussion and Future Perspectives

The N-(1-(Pyridin-3-yl)ethyl)aniline scaffold provides a robust and strategically valuable starting point for pharmaceutical discovery.

Self-Validating System: The protocols described are designed to be self-validating. Successful synthesis in Protocol 2.1 is confirmed by standard analytical techniques (NMR, MS), yielding the pure building block. The successful execution of Protocol 3.1 is validated by the consumption of this starting material and the appearance of a new, more polar spot on TLC, which can be isolated and characterized to confirm its structure as the desired coupled product.

Further Derivatization: The synthesized kinase inhibitor core contains a reactive 2-chloro substituent on the pyrimidine ring. This position is primed for further functionalization, for example, through another SNAᵣ reaction or a Suzuki coupling, allowing for the rapid generation of a library of analogues to explore Structure-Activity Relationships (SAR).

Caption: Logical relationship between scaffold modifications and drug properties.

Conclusion

N-(1-(Pyridin-3-yl)ethyl)aniline is a readily accessible and highly versatile building block for the synthesis of novel pharmaceutical candidates. Its inherent structural and chemical properties make it an ideal starting point for constructing libraries aimed at discovering potent and selective kinase inhibitors. The detailed protocols herein provide researchers with a reliable foundation for utilizing this scaffold in their drug discovery programs.

References

-